![molecular formula C12H7Cl3O2 B12677574 Phenoxyphenol trichloro deriv. CAS No. 51013-27-5](/img/structure/B12677574.png)
Phenoxyphenol trichloro deriv.
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenoxyphenol trichloro derivative typically involves the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base, such as potassium hydroxide, under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-chlorophenol attacks the electrophilic carbon of 2,4-dichlorophenol, resulting in the formation of the trichloro derivative.
Industrial Production Methods
Industrial production of phenoxyphenol trichloro derivative often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 80°C, and the product is isolated through distillation and recrystallization processes to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Phenoxyphenol trichloro derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
Triclosan is chemically described as 5-chloro-2-(2,4-dichlorophenoxy)phenol. The synthesis of triclosan involves chlorination of phenolic compounds, which enhances its antimicrobial properties. The chlorination process typically leads to the formation of mono-, di-, and tri-chlorophenols through electrophilic aromatic substitution reactions .
Antimicrobial Applications
Triclosan is primarily recognized for its antimicrobial properties , making it a popular ingredient in:
- Personal Care Products : It is commonly found in soaps, toothpaste, deodorants, and skin creams due to its effectiveness against bacteria and fungi .
- Pharmaceuticals : Used as a preservative and active ingredient in topical antiseptic formulations for treating skin and soft tissue infections .
Case Study: Efficacy in Dental Products
A study highlighted that triclosan-containing fluoride toothpaste significantly reduced gingivitis and plaque compared to non-triclosan formulations . This demonstrates its effectiveness in oral hygiene products.
Industrial Applications
Triclosan's properties extend beyond personal care into industrial applications:
- Plastics and Coatings : It is utilized in producing plastics and coatings that require antimicrobial properties to prevent microbial growth on surfaces .
- Textiles : Incorporated into textiles to provide long-lasting antibacterial effects, thus enhancing the durability of fabric products.
Environmental Considerations
Despite its widespread use, triclosan has raised environmental concerns due to its persistence and potential to form harmful by-products upon degradation. Research indicates that chlorinated phenolic compounds can lead to the formation of disinfection by-products when exposed to chlorine during water treatment processes .
Case Study: Environmental Impact Assessment
An environmental study assessed the degradation pathways of triclosan in aquatic systems, revealing that it can undergo chlorination to form various chlorinated derivatives that may pose risks to aquatic life. This highlights the need for careful management of triclosan's use in consumer products .
Regulatory Status
Due to safety concerns regarding its environmental impact and potential endocrine-disrupting effects, regulatory bodies like the FDA have scrutinized triclosan's use in consumer products. In some regions, its use has been restricted or banned in certain applications, particularly in hand soaps and body washes .
Summary of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Personal Care Products | Soaps, toothpaste, deodorants | Antimicrobial properties |
Pharmaceuticals | Topical antiseptics | Infection prevention |
Industrial Products | Plastics, coatings | Microbial resistance |
Textiles | Antimicrobial textiles | Enhanced durability |
Mechanism of Action
The antibacterial action of phenoxyphenol trichloro derivative involves the disruption of bacterial cell membranes and inhibition of fatty acid synthesis. The compound targets enoyl-acyl carrier protein reductase, an essential enzyme in the fatty acid synthesis pathway, leading to the inhibition of bacterial growth and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
Triclocarban: Another halogenated phenol with similar antibacterial properties.
Phenoxyethanol: Used as a preservative and has antimicrobial properties.
4-Phenoxyphenol: Known for its porous molecular structure and applications in material science.
Uniqueness
Phenoxyphenol trichloro derivative stands out due to its high efficacy against a broad spectrum of bacteria and its stability in various formulations. Its ability to disrupt bacterial cell membranes and inhibit fatty acid synthesis makes it a valuable compound in both medical and industrial applications .
Properties
CAS No. |
51013-27-5 |
---|---|
Molecular Formula |
C12H7Cl3O2 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
3,4,5-trichloro-2-phenoxyphenol |
InChI |
InChI=1S/C12H7Cl3O2/c13-8-6-9(16)12(11(15)10(8)14)17-7-4-2-1-3-5-7/h1-6,16H |
InChI Key |
AQBVQIIKUDISJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2O)Cl)Cl)Cl |
Origin of Product |
United States |
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